Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
Overview
Description
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a chemical compound with the molecular formula C14H24ClNO3 . It is also known by its IUPAC name 2-methyl-N-(2,4,5-trimethoxybenzyl)-2-propanamine . The compound has a molecular weight of 253.34 .
Molecular Structure Analysis
The InChI code for Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is 1S/C14H23NO3/c1-14(2,3)15-9-10-7-12(17-5)13(18-6)8-11(10)16-4/h7-8,15H,9H2,1-6H3 . This indicates the specific arrangement of atoms and bonds in the molecule.Physical And Chemical Properties Analysis
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Synthesis and Chemical Properties
- A method for synthesizing enantiomerically pure tert-butyl(methyl)phenylsilanes, which are important in pharmaceuticals and materials science, has been developed using similar compounds (Jankowski, Schaumann, Wicha, Zarecki, & Adiwidjaja, 1999).
- Research on the reactions of pyrylium salts with nucleophiles, including primary aliphatic amines like n-butyl, has been conducted. These reactions are significant in the synthesis of various organic compounds (Toma & Balaban, 1966).
Catalysis and Reactions
- A study described the use of molecular oxygen catalyzed by copper(II) chloride–amine hydrochloride systems for the synthesis of alkyl-substituted p-benzoquinones from phenols, which are key intermediates in many chemical processes (Shimizu, Watanabe, Orita, Hayakawa, & Takehira, 1992).
- An efficient method for the synthesis of amides from methylarenes and amines, using FeSO4·7H2O as a catalyst, was developed. This method provides a greener approach to the synthesis of primary, secondary, and tertiary amides (Karimi, Saberi, Azizi, Ghonchepour, & Heydari, 2015).
Analytical and Spectroscopic Applications
- Research on 2,4,6-trimethoxyphenyl tert-butyl nitrone (MO)3PBN has shown its usefulness as a detector of hydroxyl radicals in the presence of peroxides, superoxide, and peroxyl radicals. This is important for understanding radical-mediated chemical reactions (Janzen, Dubose, & Kotake, 1990).
Material Science and Engineering
- Amine-functionalized zeolite Y, with different structures of amine compounds, was studied for its catalytic activity in transesterification reactions. This has implications for biofuel production and other industrial applications (Samerjit, Kongparakul, Reubroycharoen, Guan, & Samart, 2016).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]butan-1-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3.ClH/c1-5-6-7-15-10-11-8-13(17-3)14(18-4)9-12(11)16-2;/h8-9,15H,5-7,10H2,1-4H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQPZPPRKPLPQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1OC)OC)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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